molecular formula C22H19NO4S B14059718 Fmoc-Thi-OH,Fmoc-3-Ala(2-thienyl)-OH

Fmoc-Thi-OH,Fmoc-3-Ala(2-thienyl)-OH

Cat. No.: B14059718
M. Wt: 393.5 g/mol
InChI Key: OSWMDPPZIJSRAP-UHFFFAOYSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a thiophene ring, and an amino acid backbone. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group.

    Thiophene Coupling: The thiophene ring is introduced through a coupling reaction.

    Final Assembly: The protected amino acid and thiophene derivatives are combined under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions.

    Reduction: The carbonyl group can be reduced under specific conditions.

    Substitution: The Fmoc group can be removed through a substitution reaction, typically using a base like piperidine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Piperidine in a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced carbonyl compounds.

    Substitution: Deprotected amino acids.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)propanoic acid is used in various scientific research applications:

    Chemistry: As a building block in peptide synthesis.

    Biology: In the study of protein interactions and functions.

    Industry: Used in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. The thiophene ring can participate in various chemical reactions, contributing to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: Commonly used in peptide synthesis.

    Thiophene derivatives: Used in organic electronics and materials science.

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)propanoic acid is unique due to its combination of an Fmoc-protected amino acid and a thiophene ring, which provides distinct chemical properties and reactivity.

Properties

Molecular Formula

C22H19NO4S

Molecular Weight

393.5 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(thiophen-2-yl)amino]propanoic acid

InChI

InChI=1S/C22H19NO4S/c1-14(21(24)25)23(20-11-6-12-28-20)22(26)27-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-12,14,19H,13H2,1H3,(H,24,25)

InChI Key

OSWMDPPZIJSRAP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N(C1=CC=CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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